molecular formula C7H6ClFN2 B1405872 2-chloro-4-cyclopropyl-5-fluoroPyrimidine CAS No. 1312535-71-9

2-chloro-4-cyclopropyl-5-fluoroPyrimidine

Cat. No. B1405872
Key on ui cas rn: 1312535-71-9
M. Wt: 172.59 g/mol
InChI Key: UZJYZAYUNDJTTM-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

In a 20 mL glass microwave tube 2,4-dichloro-5-fluoropyrimidine (500 mg, 2.99 mmol) and Amphos (53.0 mg, 0.075 mmol) were treated with 0.5 M cyclopropylzinc(II) bromide (7786 μL, 3.89 mmol) via syringe under an atmosphere of argon. The solution was then heated in the microwave at 70° C. for 20 min. The mixture was treated with 1N NaOH and extracted with EtOAc (25 mL), dried over MgSO4, filtered and concentrated. Purification with flash chromatography (eluting with 100% DCM) afforded 2-chloro-4-cyclopropyl-5-fluoropyrimidine (263 mg, 51%) as a pale yellow viscous oil. MS (ESI, pos. ion) m/z: 173.0 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.21-8.28 (1H, m), 2.24-2.34 (1H, m), 1.27-1.34 (2H, m), 1.17-1.27 (2H, m).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
7786 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.CC(N)[CH2:12][C:13]1[CH:18]=CC=CC=1.OP(O)(O)=O.[Br-].C1([Zn+])CC1.[OH-].[Na+]>>[Cl:1][C:2]1[N:7]=[C:6]([CH:18]2[CH2:13][CH2:12]2)[C:5]([F:9])=[CH:4][N:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
53 mg
Type
reactant
Smiles
CC(CC1=CC=CC=C1)N.OP(=O)(O)O
Name
Quantity
7786 μL
Type
reactant
Smiles
[Br-].C1(CC1)[Zn+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
with flash chromatography (eluting with 100% DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C1CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 263 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 2031.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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